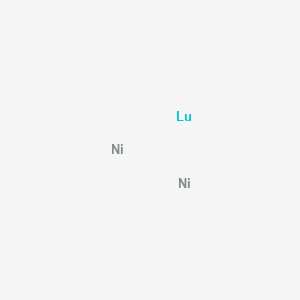
Lutetium;nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lutetium;nickel is a bimetallic compound that consists of lutetium and nickel. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis and materials science. The combination of a lanthanide metal (lutetium) and a transition metal (nickel) offers intriguing possibilities for tuning electronic and catalytic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lutetium;nickel complexes can be synthesized through various methods. One common approach involves the reaction of lutetium metalloligands with nickel precursors. For example, the reaction of lutetium metalloligands, such as Lu(iPr2PCH2NPh)3, with nickel(0) precursors like Ni(COD)2 (where COD is 1,5-cyclooctadiene) can yield this compound complexes . The reaction conditions typically involve low temperatures (−30 to −80 °C) to facilitate the formation of the desired complexes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of coordination chemistry and organometallic synthesis can be applied. Industrial production would likely involve the use of high-purity lutetium and nickel precursors, controlled reaction environments, and purification techniques to obtain the desired bimetallic complexes.
Análisis De Reacciones Químicas
Types of Reactions
Lutetium;nickel complexes undergo various types of chemical reactions, including:
Substitution: Ligand substitution reactions are common, where ligands coordinated to the lutetium or nickel centers can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation reactions, various ligands for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation reactions involving this compound complexes can produce hydrogenated organic compounds, while ligand substitution reactions can yield new this compound complexes with different ligands .
Aplicaciones Científicas De Investigación
Lutetium;nickel complexes have several scientific research applications, including:
Catalysis: These complexes are competent catalysts for hydrogenation reactions, such as the hydrogenation of styrene. The tunable electronic properties of the nickel center, influenced by the lutetium coordination environment, make these complexes effective catalysts.
Mecanismo De Acción
The mechanism of action of lutetium;nickel complexes involves several key steps:
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to lutetium;nickel include other bimetallic complexes involving lanthanides and transition metals, such as:
Lutetium;platinum: Similar to this compound, lutetium;platinum complexes exhibit unique catalytic properties due to the interaction between the lanthanide and transition metal centers.
Lutetium;palladium: These complexes also show interesting catalytic and electronic properties, influenced by the coordination environment of the lutetium ion.
Uniqueness
This compound complexes are unique due to the specific electronic interactions between the nickel 3d orbitals and the lutetium 5d orbitals. This interaction can be tuned by altering the coordination environment of the lutetium ion, providing a high degree of control over the catalytic and electronic properties of the complex .
Propiedades
Número CAS |
12057-43-1 |
|---|---|
Fórmula molecular |
LuNi2 |
Peso molecular |
292.354 g/mol |
Nombre IUPAC |
lutetium;nickel |
InChI |
InChI=1S/Lu.2Ni |
Clave InChI |
ZQNZTGUUGKVCLQ-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Ni].[Lu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Dimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14721904.png)
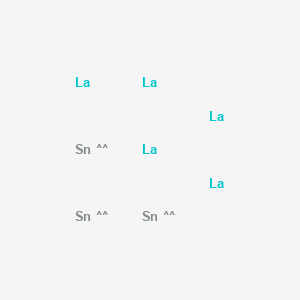
![[2-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14721910.png)
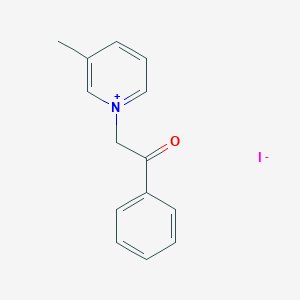
![4-Tert-butyl-2,6-bis{[(2,4,4-trimethylpentan-2-yl)amino]methyl}phenol](/img/structure/B14721918.png)
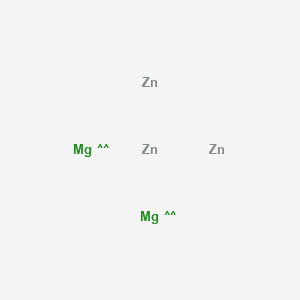
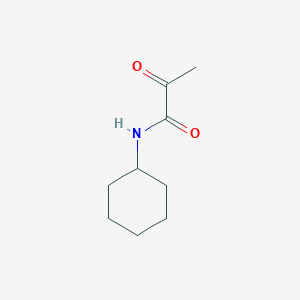
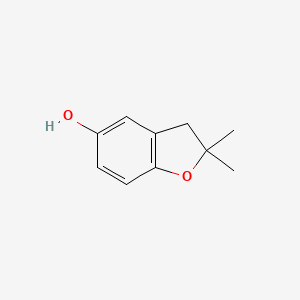
![4-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14721961.png)
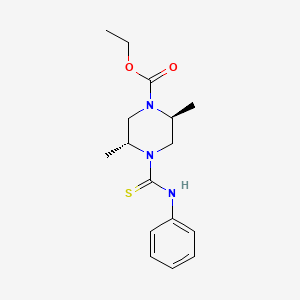
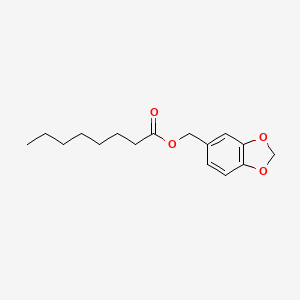
![N-[(2-bromophenyl)methylideneamino]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14721970.png)
![2,14-dioxapentacyclo[14.8.0.04,13.06,11.018,23]tetracosa-1(24),4,6,8,10,12,16,18,20,22-decaene-3,15-dione](/img/structure/B14721973.png)
![N-[(4-Dimethylaminophenyl)methylideneamino]-4-nitro-benzenesulfonamide](/img/structure/B14721981.png)
